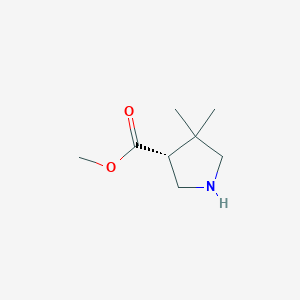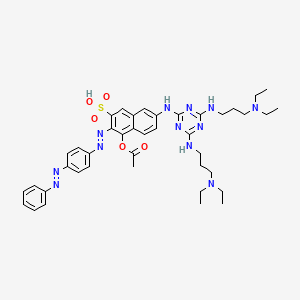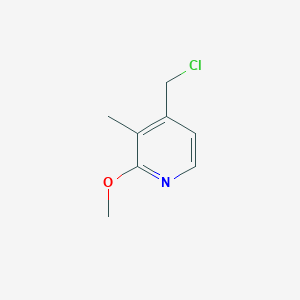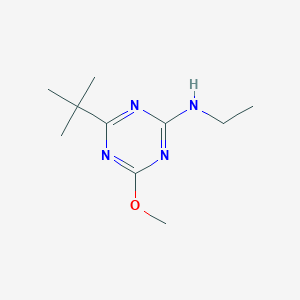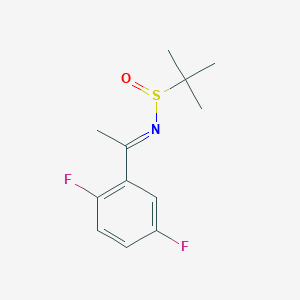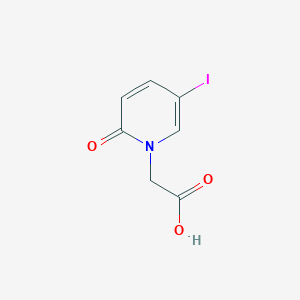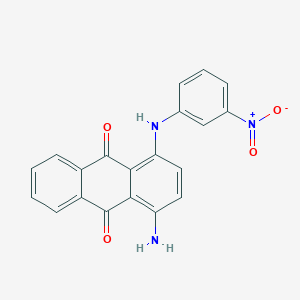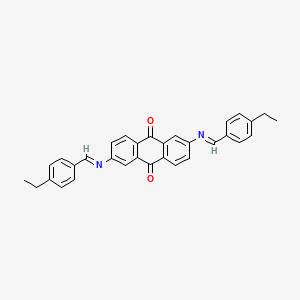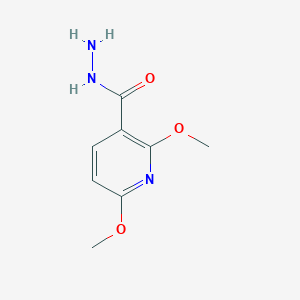
2,6-Dimethoxynicotinohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethoxynicotinohydrazide is a chemical compound that belongs to the class of nicotinohydrazides It is characterized by the presence of two methoxy groups attached to the nicotinic acid hydrazide structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethoxynicotinohydrazide typically involves the reaction of 2,6-dimethoxynicotinic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatographic techniques to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 2,6-Dimethoxynicotinohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
科学研究应用
2,6-Dimethoxynicotinohydrazide has found applications in various scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2,6-Dimethoxynicotinohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its methoxy groups and hydrazide moiety play crucial roles in its binding affinity and specificity towards target molecules.
相似化合物的比较
2,6-Dimethoxybenzoquinone: Known for its antimicrobial and anticancer properties.
2,6-Dihydroxybenzylidene nicotinohydrazide: Exhibits anti-tubercular activity.
2,6-Dimethoxyphenol: Used as a substrate in enzymatic reactions.
Uniqueness: 2,6-Dimethoxynicotinohydrazide stands out due to its unique combination of methoxy groups and hydrazide functionality, which imparts distinct chemical and biological properties
属性
分子式 |
C8H11N3O3 |
|---|---|
分子量 |
197.19 g/mol |
IUPAC 名称 |
2,6-dimethoxypyridine-3-carbohydrazide |
InChI |
InChI=1S/C8H11N3O3/c1-13-6-4-3-5(7(12)11-9)8(10-6)14-2/h3-4H,9H2,1-2H3,(H,11,12) |
InChI 键 |
OOIJAAKWERHQAB-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC(=C(C=C1)C(=O)NN)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


